molecular formula C18H27N5 B2376927 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 860785-42-8

2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B2376927
CAS No.: 860785-42-8
M. Wt: 313.449
InChI Key: BMUOKTZASBGOQM-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,2,3-triazole ring fused to a cyclopenta[d]pyrimidine scaffold. The triazole moiety is substituted with two butyl groups at positions 4 and 5, while the pyrimidine ring is methyl-substituted at position 2. Its synthesis likely involves click chemistry for triazole formation and cyclization strategies for the pyrimidine core .

Properties

IUPAC Name

2-(4,5-dibutyltriazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5/c1-4-6-10-16-17(12-7-5-2)23(22-21-16)18-19-13(3)14-9-8-11-15(14)20-18/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUOKTZASBGOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N(N=N1)C2=NC(=C3CCCC3=N2)C)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthesis Protocols

Multi-Step Synthesis via Halogenated Intermediates

A widely cited method involves the following sequence:

Step 1: Synthesis of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Cyclopentanone is condensed with methylguanidine hydrochloride in the presence of phosphorus oxychloride at 80–100°C for 12 hours. The resulting 2-amino intermediate is treated with phosphorus pentachloride in dichloromethane to yield the 2-chloro derivative (65–72% yield).

Step 2: Preparation of 4,5-Dibutyl-1H-1,2,3-Triazole
1-Butyne is treated with sodium azide and ammonium chloride in a mixture of water and tert-butanol at 60°C for 24 hours. The reaction is quenched with aqueous ammonium chloride, and the product is extracted using ethyl acetate (55–60% yield).

Step 3: Coupling via Nucleophilic Aromatic Substitution
The 2-chloropyrimidine intermediate reacts with 4,5-dibutyl-1H-1,2,3-triazole in dimethyl sulfoxide at 120°C for 8 hours, using potassium carbonate as a base. Purification via silica gel chromatography affords the final product in 40–45% yield.

Table 1: Reaction Conditions for Key Synthesis Steps
Step Reactants Solvent Temperature Time Yield
1 Cyclopentanone, Methylguanidine POCl₃ 80°C 12 h 65–72%
2 1-Butyne, Sodium Azide H₂O/t-BuOH 60°C 24 h 55–60%
3 2-Chloropyrimidine, Triazole Dimethyl sulfoxide 120°C 8 h 40–45%

Alternative Routes Using Click Chemistry

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Recent advancements employ CuAAC to streamline triazole formation directly on the pyrimidine scaffold. In this approach:

  • A propargyl-substituted pyrimidine (e.g., 2-propynyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine) is synthesized via Sonogashira coupling.
  • The alkyne reacts with 1-azido-2,3-dibutylpropane in the presence of copper(I) iodide and N,N-diisopropylethylamine in tetrahydrofuran at 25°C for 6 hours.
  • The triazole product precipitates upon addition of ice water, yielding 60–68% after recrystallization from ethanol.

Optimization of Reaction Parameters

Solvent Selection

The choice of aprotic dipolar solvents critically influences reaction efficiency:

  • Dimethyl sulfoxide : Enhances nucleophilic substitution rates but may promote side reactions at elevated temperatures.
  • Acetonitrile : Preferred for CuAAC due to optimal copper catalyst solubility and reduced byproduct formation.
  • Tetrahydrofuran : Balances reactivity and boiling point for reflux conditions, particularly in alkyne-azide cycloadditions.
Table 2: Solvent Performance in Triazole Coupling
Solvent Reaction Type Temperature Yield Byproducts
Dimethyl sulfoxide Nucleophilic substitution 120°C 40–45% 15–20%
Acetonitrile CuAAC 25°C 60–68% <5%
Tetrahydrofuran Cycloaddition 60°C 55–58% 10–12%

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : The triazole proton appears as a singlet at δ 8.2–8.4 ppm, while the cyclopentane methylene groups resonate as multiplets between δ 2.4–3.1 ppm.
  • Mass Spectrometry : Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 343.2 [M+H]⁺.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar triazole ring and boat conformation of the cyclopentane moiety. Key bond lengths include N1–N2 = 1.298 Å and C7–N3 = 1.378 Å, consistent with aromatic triazole geometry.

Industrial-Scale Considerations

Patent WO2015193165A1 highlights an optimized process using acetonitrile as the primary solvent, enabling one-pot reactions for intermediate formation. Key advantages include:

  • Isolation of filterable crystalline intermediates (e.g., compounds of Formula VIII and X)
  • Reduced purification steps through pH-controlled precipitations
  • Scalability to kilogram quantities with 70–75% overall yield

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules from the evidence, focusing on structural features, synthesis, and inferred properties.

Triazole vs. Pyrazole Derivatives

  • Target Compound: The 1,2,3-triazole ring enhances metabolic stability and hydrogen-bonding capacity compared to pyrazoles.
  • Pyrazole Analogues: For example, 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives () utilize pyrazole rings with amino and hydroxyl substituents. These groups confer polarity but may reduce bioavailability compared to butyl-substituted triazoles .

Pyrimidine vs. Pyran Scaffolds

  • Target Compound : The cyclopenta[d]pyrimidine system offers planar rigidity, which could favor π-π stacking interactions in biological targets. The methyl group at position 4 may sterically hinder undesired metabolic oxidation .
  • Pyran Analogues: Compounds like 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4H-pyrans () feature pyran rings with dicarbonitrile or ester groups. These electron-withdrawing substituents enhance reactivity but may reduce stability under physiological conditions .

Physicochemical Properties

Property Target Compound Pyrazole Derivatives (e.g., ) Pyran Derivatives (e.g., )
Molecular Weight ~330 g/mol (estimated) ~250–300 g/mol ~280–320 g/mol
LogP High (dibutyl groups) Moderate (polar substituents) Low to moderate (cyano/ester groups)
Thermal Stability Likely high (rigid fused rings) Moderate (pyrazole-heterocycle fusion) Variable (depends on substituents)

Q & A

Q. What are the recommended synthetic pathways for 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, and how can purity be optimized?

Methodological Answer: The synthesis of this compound likely involves multi-step heterocyclic chemistry. A plausible route includes:

  • Step 1: Cyclization of cyclopenta[d]pyrimidine precursors (e.g., 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine) via [4+2] cycloaddition or nucleophilic substitution .
  • Step 2: Functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 4,5-dibutyl-1H-1,2,3-triazol-1-yl moiety .
    Optimization Tips:
  • Use high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR for structural validation .
  • Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Validation:
    • <sup>1</sup>H NMR: Look for characteristic signals (e.g., cyclopentane ring protons at δ 2.5–3.5 ppm, triazole protons at δ 7.5–8.5 ppm) .
    • IR Spectroscopy: Confirm C-N (1250–1350 cm<sup>-1</sup>) and aromatic C-H (3000–3100 cm<sup>-1</sup>) stretches .
  • Mass Spectrometry: HRMS should match the calculated molecular weight (±5 ppm error) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps, dipole moments) and predict reactivity .

  • Molecular Docking: Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. Example workflow:

    SoftwareApplicationExample Output
    AutoDock VinaBinding affinity predictionΔG = -8.2 kcal/mol for kinase X
    Schrödinger SuiteBinding mode analysisKey hydrogen bonds with catalytic lysine
    Reference structural analogs (e.g., 4-chloro-2-methyl derivatives) for benchmarking .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Cross-Validation: Replicate assays under standardized conditions (e.g., pH, temperature) .

  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects using analogs (see table below):

    CompoundSubstituentActivity (IC50, nM)Key Observation
    Parent Compound4,5-Dibutyl triazole120 ± 15Moderate kinase inhibition
    Analog 14-Methyl triazole250 ± 30Reduced lipophilicity lowers activity
    Analog 24-Cyclopropyl triazole85 ± 10Steric strain enhances binding
    Data adapted from cyclopenta[d]pyrimidine derivatives .

Q. What experimental strategies can improve yield in large-scale synthesis?

Methodological Answer:

  • Reactor Design: Use continuous-flow systems to enhance heat/mass transfer and reduce side reactions .
  • Process Control: Implement real-time monitoring (e.g., inline FTIR) to detect intermediates and adjust parameters dynamically .
  • Separation Techniques: Optimize column chromatography (e.g., silica gel gradient) or explore membrane-based purification .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported solubility or stability data?

Methodological Answer:

  • Solubility Studies: Use shake-flask method with HPLC quantification across solvents (e.g., DMSO, ethanol) .
  • Stability Profiling: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products .

Q. What statistical approaches are recommended for analyzing dose-response data?

Methodological Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
  • Error Analysis: Report 95% confidence intervals and use ANOVA to compare replicates .

Safety and Compliance

Q. What safety protocols are critical when handling intermediates with reactive substituents?

Methodological Answer:

  • Hazard Assessment: Review Safety Data Sheets (SDS) for precursors (e.g., azides, organohalides) .
  • Engineering Controls: Use fume hoods for volatile reagents and explosion-proof equipment for butylation steps .

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